3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid

Description

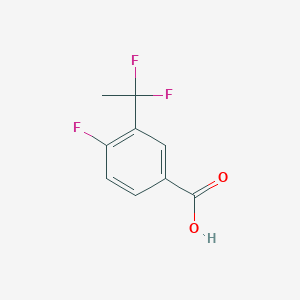

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is a fluorinated benzoic acid derivative characterized by a 4-fluoro substituent on the aromatic ring and a 1,1-difluoroethyl group at the 3-position. This compound belongs to a class of organofluorine molecules, which are notable for their metabolic stability, lipophilicity, and bioactivity. Fluorine atoms enhance electronegativity and influence electronic properties, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H7F3O2/c1-9(11,12)6-4-5(8(13)14)2-3-7(6)10/h2-4H,1H3,(H,13,14) |

InChI Key |

PAHYOBXVLXZTEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(=O)O)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid typically involves the introduction of fluorine atoms into the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions. Another approach involves the use of difluoroethyl precursors, which can be attached to the benzoic acid ring through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different benzoic acid derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of advanced materials, such as polymers with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The difluoroethyl group may also play a role in modulating the compound’s overall stability and solubility, affecting its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid with structurally related fluorobenzoic acids:

Key Observations :

- Bioactivity : Hydrazide derivatives of 4-fluorobenzoic acid (e.g., compound 28a in ) exhibit potent antimicrobial activity, suggesting that the target compound’s difluoroethyl group could modulate similar bioactivity.

- Biodegradation : 4-Fluorobenzoic acid is fully mineralized by microbial consortia (e.g., Ralstonia), whereas bulky substituents like the difluoroethyl group may hinder biodegradation due to steric effects.

Pharmacological and Industrial Relevance

- Antimicrobial Agents : Hydrazone derivatives of 4-fluorobenzoic acid (e.g., compound 28a) show MIC values comparable to ceftriaxone against S. aureus. The target compound’s difluoroethyl group may enhance potency by resisting metabolic degradation.

- Material Science : Fluorinated benzoic acids serve as ligands in coordination chemistry or precursors for liquid crystals.

Biological Activity

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is a fluorinated benzoic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with two fluorine atoms and an ethyl group attached to the aromatic ring. The presence of fluorine enhances lipophilicity and bioavailability, which are critical for its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of various fluorinated benzoic acids. For instance, derivatives with multiple halogen substitutions, including fluoro groups, have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that the introduction of fluorine atoms can enhance the potency of these compounds.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 4-bromo-3-trifluoromethyl derivative | 1–2 | Antibacterial |

| 3,4,5-trifluorobenzoic acid | Moderate Activity | Antibacterial |

The minimum inhibitory concentration (MIC) values for various derivatives indicate their effectiveness against specific bacterial strains. For example, some fluorinated derivatives exhibit MIC values as low as 1 μg/mL against resistant strains .

2. Cytotoxicity and Cancer Research

Fluorinated compounds have been extensively studied for their cytotoxic effects on cancer cells. Research indicates that specific substitutions on the benzoic acid structure can significantly influence cytotoxicity. For instance, compounds with fluorine substitutions have shown enhanced apoptotic activity in various human tumor cell lines.

A study demonstrated that certain fluorinated benzoic acids induced cell death at nanomolar concentrations while exhibiting low toxicity to normal cells . This suggests that this compound may also possess similar properties.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and enhances interaction with biological targets.

- Positioning of Substituents : The position of substituents on the aromatic ring significantly affects both the potency and selectivity of the compounds.

- Functional Groups : The introduction of electron-withdrawing groups (like fluorine) tends to increase antibacterial activity while maintaining low cytotoxicity levels .

Study on Antibacterial Efficacy

In a recent study focusing on a series of fluorinated benzoic acids, researchers evaluated their antibacterial efficacy against various pathogens. Compounds were tested for their MIC values in vitro:

- Results : Compounds with multiple fluoro substitutions showed enhanced activity against resistant bacterial strains.

- : The study concluded that optimizing the substitution pattern could lead to the development of new antibacterial agents with improved efficacy .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of several fluorinated compounds on cancer cell lines:

Q & A

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Tools :

- ADMET Predictors : Estimate logP, solubility, and metabolic stability (e.g., CYP450 interactions) .

- COSMO-RS : Model solvation effects in different solvents for crystallization optimization .

Applications in Cutting-Edge Research

Q. How is this compound utilized in developing fluorinated molecular hybrids for multitarget therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.